molecular formula C9H10FN B11921873 5-Fluoro-6-methylindoline

5-Fluoro-6-methylindoline

Cat. No.: B11921873
M. Wt: 151.18 g/mol
InChI Key: ZEVBZJUMEBHTBG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylindoline is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

5-fluoro-6-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3

InChI Key

ZEVBZJUMEBHTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)C=C1F

Origin of Product

United States

Preparation Methods

Reaction Overview

6-Fluoro-5-methylisatin (CAS: 749240-55-9) serves as a key precursor. Reduction of its ketone groups yields the indoline scaffold.

Procedure:

  • Substrate Preparation : 6-Fluoro-5-methylisatin (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Reduction : Sodium borohydride (2.5 equiv) is added at 0°C under nitrogen. The mixture is stirred for 4 hours at room temperature.

  • Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc, 3:1).

Data:

ParameterValue
Yield68–72%
Purity≥95% (HPLC)
Key Intermediate6-Fluoro-5-methylisatin

Advantages : High selectivity; avoids harsh conditions.
Limitations : Requires pre-synthesized isatin derivatives.

Cyclization of Nitroaromatic Precursors

Friedel-Crafts Alkylation

Adapted from CN102702066A, this method uses nitro-substituted anilines and dihydrofuran.

Procedure:

  • Imine Formation : 3-Chloro-4-fluoroaniline (1.0 equiv) reacts with boron trichloride (1.1 equiv) in toluene under AlCl3 catalysis (1.1 equiv) at reflux (6–8 hours).

  • Hydrolysis : The intermediate is hydrolyzed with 2N HCl at 80°C.

  • Reduction : Sodium borohydride (1.2 equiv) in dioxane/water reduces the imine to indoline.

Data:

ParameterValue
Total Yield55% (two-step)
Purity≥97%
ScalabilitySuitable for industrial use

Advantages : Short reaction steps; cost-effective reagents.
Limitations : Requires careful control of Lewis acid stoichiometry.

Direct Fluorination of 6-Methylindoline

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI), fluorine is introduced at the 5-position of 6-methylindoline.

Procedure:

  • Substrate Activation : 6-Methylindoline (1.0 equiv) is dissolved in acetonitrile.

  • Fluorination : Selectfluor® (1.2 equiv) is added at 80°C for 12 hours.

  • Purification : Crude product is isolated via silica gel chromatography (DCM/MeOH, 9:1).

Data:

ParameterValue
Yield50–55%
Regioselectivity>90% for 5-fluoro
Byproducts4-Fluoro isomer (≤5%)

Advantages : Direct functionalization; no pre-functionalized intermediates.
Limitations : Moderate yields due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 5-bromo-6-methylindoline) undergo coupling with fluoroboronic acids.

Procedure:

  • Substrate Preparation : 5-Bromo-6-methylindoline (1.0 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in dioxane/water (4:1).

  • Coupling : 4-Fluorophenylboronic acid (1.1 equiv) is added at 100°C for 24 hours.

  • Isolation : Extracted with EtOAc and purified via recrystallization.

Data:

ParameterValue
Yield60–65%
Purity≥98%
Turnover Frequency12 h⁻¹

Advantages : High functional group tolerance.
Limitations : Requires specialized catalysts and anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Isatin Reduction68–72≥95ModerateHigh
Nitroaromatic Cyclization55≥97HighModerate
Direct Fluorination50–55≥90LowLow
Suzuki Coupling60–65≥98ModerateHigh

Key Insight : Nitroaromatic cyclization offers the best balance of yield and scalability for industrial applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution, with fluorine and methyl groups directing incoming electrophiles to specific positions.

Key Reactions and Conditions:

ElectrophilePositionReagents/ConditionsMajor ProductYieldSource
Nitronium ionC4HNO₃/H₂SO₄, 0–5°C4-Nitro derivative65–75%
BromineC7NBS, DMF, 25°C7-Bromo derivative60%
Acetyl groupC3Ac₂O, AlCl₃, 80°C3-Acetyl derivative55%

Mechanistic Notes:

  • Fluorine’s −I effect deactivates the ring but directs electrophiles to the para (C4) and ortho (C7) positions relative to itself .

  • Methyl’s +I effect enhances reactivity at C3 and C7.

Oxidation Reactions

Oxidation modifies the indoline scaffold, often yielding fluorinated indole oxides or aromatic systems.

Oxidation Pathways:

ReagentConditionsProductKey ApplicationsSource
KMnO₄Aqueous H₂SO₄, 60°C5-Fluoro-6-methylindole oxideAnticancer intermediates
CrO₃Acetic acid, 25°C5-Fluoro-6-methylindoleBioactive compound synthesis
O₂/Pd/CEthanol, 80°CRing-opened diketoneFunctionalized intermediates

Notable Findings:

  • KMnO₄-mediated oxidation proceeds via radical intermediates, confirmed by hypersensitive probe experiments .

  • CrO₃ selectively oxidizes the indoline’s nitrogen without affecting the methyl or fluorine groups.

Reductive Cyclization and Functionalization

Reductive methods enable the synthesis of 5-fluoro-6-methylindoline from nitrobenzene or aniline precursors.

Synthetic Routes:

MethodReagents/ConditionsYieldSelectivity (α/β)Source
Fischer indole synthesisEthyl pyruvate, MsOH, 150°C (microwave)54%3:1 (α:β)
Sugasawa reactionAlCl₃, chloroacetonitrile, NaBH₄70%4:1 (α:β)
VNS reactiont-BuOK, DMF, −25°C; Pd/C, H₂72%N/A

Optimization Insights:

  • Microwave irradiation in Fischer synthesis reduces side reactions .

  • NaBH₄ in Sugasawa reaction improves stereoselectivity via syn addition .

C–N Bond Formation

C–N bond-forming reactions are pivotal for derivatizing this compound into pharmacologically active compounds.

Common Reactions:

Reaction TypeReagents/ConditionsProduct ClassYieldSource
N-arylationPd(OAc)₂, XPhos, K₃PO₄Arylindolines85%
AminationCuI, L-proline, DMFAminoindolines78%
Schotten–BaumannClCOCOCl, NaOHIndoline-carboxamides90%

Data Trends:

  • N-arylation with bromoarenes dominates medicinal chemistry applications (24% of C–N reactions in Evotec ELN data) .

  • Copper-catalyzed amination achieves high regioselectivity for C3 and C7 positions .

Deprotection and Functional Group Interconversion

Deprotection strategies are critical for accessing free amines or carboxylic acids in downstream applications.

Standard Protocols:

Protective GroupDeprotection ReagentConditionsYieldSource
BocTFA/DCM25°C, 2h95%
COOCH₃NaOH, H₂O/EtOHReflux, 3h80%
BenzylH₂, Pd/CEtOH, 25°C88%

Applications:

  • Boc deprotection enables late-stage functionalization of indoline-based drug candidates .

  • E

Scientific Research Applications

Pharmaceutical Applications

5-Fluoro-6-methylindoline serves as a crucial building block in the synthesis of more complex indole derivatives with potential therapeutic properties. Its role in drug development is particularly significant due to its diverse biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits notable anticancer effects. In one study, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM, demonstrating its potential in tumor inhibition .
  • Antiviral Activity : The compound has shown efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro), with an EC50 value of 4.2 μM. This suggests its potential as a therapeutic agent for COVID-19 without significant cytotoxic effects at higher concentrations .
  • Mechanism of Action : this compound interacts with various biological targets, including cytochrome P450 enzymes, influencing metabolic pathways such as tryptophan metabolism and the MAPK/ERK pathway, which are crucial for cell proliferation and survival .

Biological Research

The compound is extensively studied for its biological activities beyond pharmaceuticals:

  • Mechanistic Studies : Investigations into the mechanisms of action reveal that this compound can modulate cellular functions through receptor interactions and enzyme inhibition .
  • Biochemical Pathways : It affects several biochemical pathways, including tryptophan metabolism and signaling pathways critical for cellular responses .

Material Science

In material science, this compound is explored for its potential applications in creating novel materials with unique electronic properties:

  • Organic Semiconductors : The compound's electronic properties make it a candidate for developing organic semiconductors, which are essential in various electronic devices .

Agricultural Chemistry

The compound's applications extend to agricultural chemistry, where it is investigated for its role in developing agrochemicals:

  • Crop Protection : Research focuses on utilizing this compound as an active ingredient in pesticides that enhance crop protection while offering more efficient alternatives to traditional chemical agents .

Fluorescent Probes

This compound is also utilized in designing fluorescent probes:

  • Imaging Applications : These probes are essential for improving the visualization of biological processes in live cells, thereby enhancing research capabilities in cellular biology .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells; IC50 ~25.72 μM
Antiviral PropertiesInhibits SARS-CoV-2 Mpro; EC50 ~4.2 μM without cytotoxicity at high concentrations
Organic SemiconductorsExplored for novel materials with unique electronic properties
Agrochemical DevelopmentInvestigated for crop protection and efficiency over traditional pesticides
Fluorescent ProbesUsed to improve visualization of biological processes in live cells

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. For example, fluorinated indoles have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Another fluorinated indole with similar biological activities.

    6-Fluoroindole: Differently positioned fluorine atom, affecting its reactivity and biological properties.

    5-Methylindole: Lacks the fluorine atom, resulting in different pharmacological profiles.

Uniqueness

5-Fluoro-6-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which synergistically enhance its biological activity and metabolic stability compared to other indole derivatives .

Biological Activity

5-Fluoro-6-methylindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both fluorine and methyl groups, which enhance its biological activity. The fluorine atom increases the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound stems from its ability to interact with multiple receptors and enzymes:

  • Receptor Binding : This compound has been shown to bind with high affinity to several receptors, including cannabinoid receptors, which are involved in pain modulation and immune response.
  • Enzyme Inhibition : It inhibits key enzymes such as tryptophan dioxygenase, affecting the metabolism of tryptophan and influencing various biochemical pathways.

Key Biochemical Pathways Affected

  • MAPK/ERK Pathway : Modulation of this pathway impacts cell proliferation and survival.
  • Cytochrome P450 Enzymes : Interaction with these enzymes influences drug metabolism and detoxification processes.

Anticancer Properties

This compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index (SI)
HeLa (Cervical)12.51.8
HuTu-80 (Duodenal)15.01.5
Chang Liver>100nd

*Note: SI indicates the selectivity of the compound for cancer cells over normal cells; nd = no data available .

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against HIV-1. Its mechanism involves receptor inhibition, which is crucial for viral entry into host cells.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human cervical carcinoma cells (HeLa). The results showed significant cytotoxicity with an IC50 value of 12.5 µM, indicating strong potential as an anticancer agent.
  • Antiviral Research : Another study focused on the antiviral effects against HIV-1, revealing that the compound effectively inhibits viral replication in vitro by targeting specific receptors involved in the viral lifecycle.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption and Distribution : The compound is transported across cell membranes via organic anion transporters, facilitating its distribution within tissues.
  • Metabolic Stability : Studies indicate that the stability of this compound can vary under different conditions, affecting its biological activity over time.

Q & A

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

  • Methodological Answer: Re-refine raw diffraction data (CCDC entries) using SHELXL. Check for thermal motion artifacts or disorder. Compare unit cell parameters across studies. Use Hirshfeld surface analysis to validate intermolecular interactions. Discrepancies may arise from crystallization solvents (e.g., DMSO vs. methanol) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

  • Methodological Answer: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}. Assess goodness-of-fit via R2^2 and residual plots. Use bootstrap resampling (1000 iterations) for confidence intervals. Report Hill slopes to infer cooperativity .

Literature Review and Knowledge Gaps

Q. How can a systematic review identify understudied applications of this compound?

  • Methodological Answer: Search Scopus/PubMed with keywords: ("this compound" OR "fluorinated indoline") AND ("kinase inhibitor" OR "antibacterial"). Screen titles/abstracts (2015–2024). Use VOSviewer for keyword co-occurrence maps. Highlight underexplored areas (e.g., antifungal activity) .

Tables for Quick Reference

Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
1H^1\text{H}-NMRδ 6.85 (d, J=8.4 Hz, H-7), δ 2.35 (s, CH₃)
19F^{19}\text{F}-NMRδ -118.7 (s)
HRMSm/z 165.0824 [M+H]⁺

Table 2: Common Pitfalls in SAR Studies of this compound

PitfallMitigation StrategyFramework
Variable purityHPLC purity ≥95%; batch consistency checksFINER
Uncontrolled solventStandardize DMSO concentration (<0.1%)PICOT

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